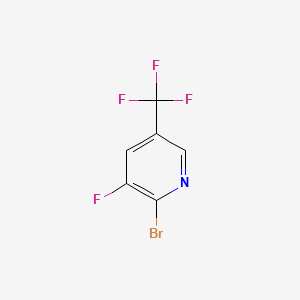

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

CAS No.: 89402-29-9

Cat. No.: VC2367443

Molecular Formula: C6H2BrF4N

Molecular Weight: 243.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89402-29-9 |

|---|---|

| Molecular Formula | C6H2BrF4N |

| Molecular Weight | 243.98 g/mol |

| IUPAC Name | 2-bromo-3-fluoro-5-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C6H2BrF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H |

| Standard InChI Key | DNVIECHQUYQOOH-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1F)Br)C(F)(F)F |

| Canonical SMILES | C1=C(C=NC(=C1F)Br)C(F)(F)F |

Introduction

Physical and Chemical Properties

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine possesses distinctive physical and chemical properties that influence its behavior in chemical reactions and its potential applications. The compound is characterized by a molecular formula of C6H2BrF4N and a molecular weight of 243.98 g/mol . This combination of multiple electron-withdrawing groups creates an electron-deficient pyridine ring, significantly impacting its reactivity profile.

The physical properties of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine include a predicted boiling point of 187.9±35.0 °C, suggesting relatively strong intermolecular forces despite the presence of electronegative fluorine atoms . Its predicted density of 1.786±0.06 g/cm³ is consistent with other halogenated aromatic compounds, reflecting the presence of the heavy bromine atom and multiple fluorine atoms . The compound has a refractive index of 1.4640, which provides information about its optical properties .

Physical Properties Data

The following table summarizes the key physical properties of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine:

| Property | Value | Source |

|---|---|---|

| CAS Number | 89402-29-9 | |

| Molecular Formula | C6H2BrF4N | |

| Molecular Weight | 243.98 g/mol | |

| Boiling Point | 187.9±35.0 °C (Predicted) | |

| Density | 1.786±0.06 g/cm³ (Predicted) | |

| Refractive Index | 1.4640 |

Electronic Structure and Distribution

The electronic structure of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is dominated by the electron-withdrawing effects of its substituents. The bromine, fluorine, and trifluoromethyl groups all withdraw electron density from the pyridine ring, creating a polarized electronic distribution. This electronic arrangement has significant implications for the compound's reactivity, particularly in nucleophilic aromatic substitution reactions and cross-coupling chemistry.

The pyridine nitrogen itself is also electron-withdrawing, further contributing to the electron-deficient nature of the heterocyclic ring. The cumulative effect of these electron-withdrawing groups creates activation toward nucleophilic attack, especially at the 2, 4, and 6 positions of the pyridine ring. This electronic distribution is a key factor in the compound's synthetic utility.

Applications and Uses

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine finds diverse applications across multiple domains of chemistry and biochemistry. Its unique structural features make it particularly valuable in several key areas.

Pharmaceutical Intermediates

The compound serves as an important building block in medicinal chemistry for several reasons:

-

Versatile Scaffold: The pyridine core is present in numerous biologically active compounds and pharmaceuticals, making this halogenated derivative a valuable starting point for drug discovery.

-

Functionalization Potential: The bromine at position 2 provides an excellent handle for further derivatization through cross-coupling reactions, enabling the construction of complex molecular architectures relevant to drug design.

-

Metabolic Stability: The presence of fluorine and the trifluoromethyl group enhances metabolic stability by protecting susceptible positions from oxidative metabolism, a key consideration in drug development.

-

Modulation of Properties: These halogenated substituents can significantly alter lipophilicity, pKa, and binding interactions with biological targets, allowing fine-tuning of pharmacokinetic properties.

Potential therapeutic areas where derivatives of this compound might be explored include kinase inhibitors for cancer treatment, anti-inflammatory agents, central nervous system (CNS) drugs, and antimicrobial compounds.

Agrochemical Development

In agricultural chemistry, fluorinated pyridines have demonstrated significant utility as active ingredients or intermediates in the synthesis of:

-

Fungicides

-

Herbicides

-

Insecticides

-

Plant growth regulators

The trifluoromethyl group in particular confers beneficial properties for agrochemical applications, including enhanced persistence in field conditions and improved penetration through plant cuticles.

Research Tools

Beyond its role as a synthetic building block, 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine can serve as:

-

A model substrate for methodology development in organic synthesis

-

A probe for mechanistic studies in reaction development

-

A precursor for the generation of specialized organometallic reagents

-

A standard compound for spectroscopic and analytical method development

| Application Domain | Specific Uses | Key Advantages |

|---|---|---|

| Pharmaceutical Intermediates | Kinase inhibitors, CNS drugs, Anti-infectives | Metabolic stability, Modulation of lipophilicity, Versatile functionalization |

| Agrochemical Development | Fungicides, Herbicides, Plant growth regulators | Environmental persistence, Enhanced bioavailability, Pest resistance management |

| Synthetic Methodology | Cross-coupling substrate, Mechanistic probe | Predictable reactivity, Well-defined electronic properties |

| Analytical Chemistry | Reference standard, Method development | Defined structure, Multiple functional handles |

The versatility of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine underscores its importance as a chemical building block across multiple disciplines, highlighting the significance of halogenated heterocycles in modern synthetic and medicinal chemistry.

Reactivity and Chemical Behavior

The reactivity profile of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is largely governed by the electronic effects of its substituents and the inherent properties of the pyridine ring system. This section explores the various reaction pathways this compound can undergo.

Cross-Coupling Reactions

The bromine at position 2 serves as an excellent handle for transition metal-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters under palladium catalysis to form C-C bonds.

-

Negishi Coupling: Coupling with organozinc reagents to construct new carbon-carbon bonds.

-

Stille Coupling: Reaction with organotin compounds for selective functionalization.

-

Sonogashira Coupling: Introduction of alkynyl groups using copper co-catalysis.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines under palladium catalysis.

These reactions typically proceed with high efficiency due to the activation provided by the electron-withdrawing substituents on the pyridine ring.

Key Reaction Types

The following table summarizes key reaction types that 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine can undergo:

| Reaction Type | Reactive Site | Typical Conditions | Potential Products |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Position 2 (Br) | Nucleophile, base, polar solvent, heat | 2-substituted pyridines |

| Suzuki Coupling | Position 2 (Br) | Pd catalyst, boronic acid, base | 2-aryl or 2-alkyl pyridines |

| Buchwald-Hartwig Amination | Position 2 (Br) | Pd catalyst, ligand, amine, base | 2-amino pyridines |

| Halogen-Metal Exchange | Position 2 (Br) | n-BuLi or i-PrMgCl, low temperature | 2-metallated intermediates |

| Reduction | C-Br and C-F bonds | H₂, Pd/C or transfer hydrogenation | Partially or fully reduced products |

Metallation Chemistry

Despite the presence of electron-withdrawing groups, directed metallation may be possible under specific conditions:

-

Halogen-Metal Exchange: The bromine at position 2 can undergo exchange with organolithium or organomagnesium reagents to generate organometallic intermediates.

-

Directed Ortho Metallation (DoM): In derivatives containing directing groups, metallation adjacent to these groups might be achieved.

These metallated intermediates can be trapped with various electrophiles to introduce new functionalities.

Functional Group Transformations

The trifluoromethyl group at position 5 is generally stable under most conditions but may undergo specific transformations:

-

Hydrolysis under harsh conditions to generate carboxylic acids

-

Reduction to difluoromethyl or monofluoromethyl groups with specific reducing agents

-

Nucleophilic substitution of fluorine atoms under specialized conditions

These transformations typically require forcing conditions due to the strength of the C-F bonds.

The reactivity profile of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine makes it a versatile synthetic intermediate, capable of participating in diverse chemical transformations to generate complex molecular structures for various applications.

Comparative Analysis

To better understand the properties and potential applications of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine, it is valuable to compare it with structurally related compounds. This comparative analysis highlights the impact of structural variations on physical, chemical, and potentially biological properties.

Influence of Substitution Patterns

The position of substituents on the pyridine ring significantly impacts properties and reactivity:

| Compound | Key Structural Differences | Impact on Properties |

|---|---|---|

| 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | Reference compound | Baseline for comparison |

| 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine | Bromine and fluorine positions swapped | Altered reactivity in cross-coupling; different electronic distribution |

| 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | Chlorine instead of bromine at position 2 | Reduced reactivity in cross-coupling; potentially improved metabolic stability |

| 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | Chlorine instead of fluorine at position 3 | Different electronic effects; altered hydrogen bonding capabilities |

| 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine | Trifluoromethyl at position 4 instead of 5 | Changed electronic distribution; different steric environment |

Impact of Different Halogen Substituents

The choice of halogen significantly influences both physical properties and chemical reactivity:

-

Fluorine: Smallest size, highest electronegativity, strongest C-F bond

-

Chlorine: Intermediate size and electronegativity, moderate leaving group ability

-

Bromine: Larger size, good leaving group in cross-coupling reactions

-

Iodine: Largest size, excellent leaving group, most reactive in oxidative addition

In 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine, the bromine at position 2 provides an excellent handle for cross-coupling chemistry, while the fluorine at position 3 contributes strong electronic effects with minimal steric impact.

Effect of Trifluoromethyl Group Position

The position of the trifluoromethyl group affects both electronic distribution and three-dimensional structure:

-

Position 2: Strong steric hindrance, potentially blocking coordination of the pyridine nitrogen

-

Position 3: Moderate steric effects, strong inductive withdrawal

-

Position 4: Electronic withdrawal affects both ortho positions equally

-

Position 5 (as in the title compound): Minimal steric interaction with position 2, allowing for efficient cross-coupling chemistry

These differences in substitution patterns create unique reactivity profiles that can be exploited in various synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume